molecular formula C14H12N6O5S2 B2413340 methyl 3-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396636-35-3

methyl 3-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2413340
CAS No.: 1396636-35-3
M. Wt: 408.41
InChI Key: WQBFWLMUKDRWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H12N6O5S2 and its molecular weight is 408.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-[[4-(5-carbamoyltetrazol-2-yl)phenyl]sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O5S2/c1-25-14(22)11-10(6-7-26-11)27(23,24)18-8-2-4-9(5-3-8)20-17-13(12(15)21)16-19-20/h2-7,18H,1H3,(H2,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBFWLMUKDRWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the tetrazole moiety is stable under both acidic and basic conditions, which may affect the compound’s stability in different physiological environments.

Biological Activity

Methyl 3-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

  • Molecular Formula : C14H12N6O5S2
  • Molecular Weight : 408.41 g/mol
  • IUPAC Name : Methyl 3-[[4-(5-carbamoyltetrazol-2-yl)phenyl]sulfamoyl]thiophene-2-carboxylate

Antiviral Activity

Recent studies have demonstrated that this compound exhibits promising antiviral properties, particularly against the Influenza A virus. The mechanism of action appears to involve the inhibition of viral replication processes. Specifically, the compound has shown an IC50 value indicating its effectiveness in suppressing viral activity:

Virus IC50 (µM) Selectivity Index
Influenza A7.5317.1

This suggests a high level of potency and selectivity for the target virus, making it a potential candidate for further antiviral drug development.

Anti-inflammatory and Analgesic Properties

In addition to its antiviral effects, this compound has been investigated for its anti-inflammatory and analgesic properties. Compounds with similar structures have demonstrated significant activity in reducing inflammation and pain in various models, indicating that this compound may also possess these therapeutic effects.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focused on its effects on cancer cell lines. For instance, thiophene carboxamide derivatives have been synthesized as biomimetics of known anticancer agents like Combretastatin A-4 (CA-4). These studies have revealed that certain derivatives exhibit significant cytotoxicity against Hep3B cancer cells:

Compound IC50 (µM) Mechanism
Compound 2b5.46Disruption of spheroid formation
Compound 2e12.58Interaction with tubulin-binding sites

These results indicate that the synthesized compounds may effectively inhibit cancer cell growth by interfering with critical cellular processes related to proliferation and survival .

The biological activity of this compound is influenced by various environmental factors such as pH and temperature. The stability of the tetrazole moiety under different conditions contributes to its efficacy across various biological systems. Additionally, the compound's ability to form hydrogen bonds enhances its interaction with target biomolecules, which is critical for its biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.